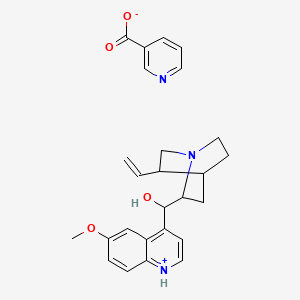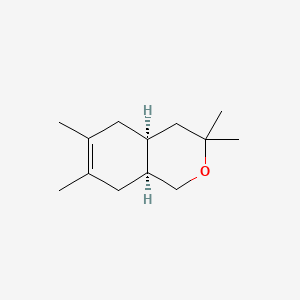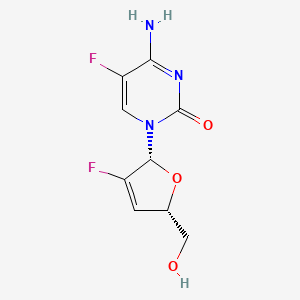
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both quinoline and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
The synthesis of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 1-ethylquinoline-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the condensation process, leading to the formation of the desired product.
化学反応の分析
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.
科学的研究の応用
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
類似化合物との比較
3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.
Thiazolidinone derivatives: These compounds contain the thiazolidinone ring and may exhibit similar chemical reactivity.
Indole derivatives: These compounds have a similar heterocyclic structure and may be used in similar research applications.
The uniqueness of this compound lies in its combination of both quinoline and thiazolidinone moieties, which may confer distinct biological and chemical properties.
特性
CAS番号 |
71811-78-4 |
|---|---|
分子式 |
C16H16N2OS2 |
分子量 |
316.4 g/mol |
IUPAC名 |
(5E)-3-ethyl-5-(1-ethylquinolin-4-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2OS2/c1-3-17-10-9-12(11-7-5-6-8-13(11)17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3/b14-12+ |
InChIキー |
SJKAWMIVOOJBKE-WYMLVPIESA-N |
異性体SMILES |
CCN1C=C/C(=C\2/C(=O)N(C(=S)S2)CC)/C3=CC=CC=C31 |
正規SMILES |
CCN1C=CC(=C2C(=O)N(C(=S)S2)CC)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



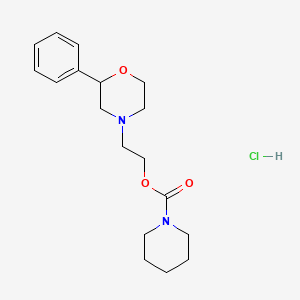


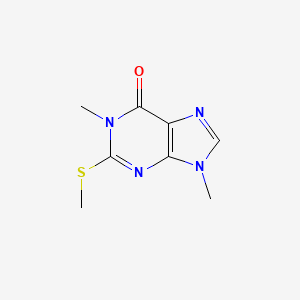
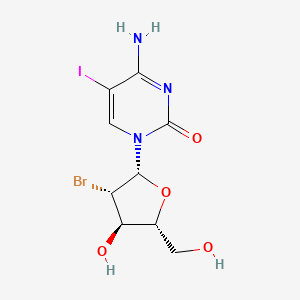
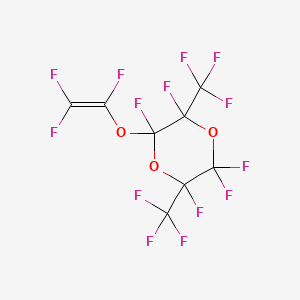
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
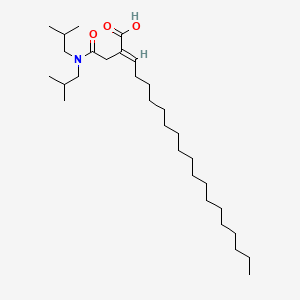
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
